molecular formula C12H24N2O4 B13442811 methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Cat. No.: B13442811
M. Wt: 264.35 g/mol
InChI Key: WJTUJLFAVAPQNV-QUKDWPKGSA-N
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Description

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] (Mixture of Diastereomers) is a specialized compound used in various scientific research fields. This compound is a derivative of L-lysine, an essential amino acid, and is labeled with deuterium ([d4]), making it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves several steps. Typically, the process begins with the protection of the amino group of L-lysine, followed by the introduction of the ethoxycarbonylethyl group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methyl ester. The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like DCC (dicyclohexylcarbodiimide) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization or chromatography to separate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.

    Biology: Employed in studies involving protein modification and labeling.

    Medicine: Investigated for its potential use in drug development and metabolic studies.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves its interaction with specific molecular targets. The compound can be incorporated into proteins or other biomolecules, where it may affect their structure and function. The deuterium labeling allows for precise tracking and analysis of the compound in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. This feature allows for more accurate tracking and analysis in various research applications, making it a valuable tool in scientific investigations.

Biological Activity

Methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetradeuterated backbone and an ethoxy ketone side chain. Its molecular formula is C13H24D4N2O3C_{13}H_{24}D_4N_2O_3, where DD denotes deuterium atoms. This isotopic labeling can enhance the compound's stability and bioavailability in biological systems.

Research into the mechanisms of action of this compound suggests several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting amino acid metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
  • Cell Signaling : The compound could modulate intracellular signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This activity is particularly relevant in the context of antibiotic resistance.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

Preliminary studies have shown potential antitumor effects in vitro. The compound was tested against several cancer cell lines:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

Case Studies

A recent case study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups.

Study Design

  • Objective : To evaluate the antimicrobial efficacy in vivo.
  • Method : Mice were infected with Staphylococcus aureus and treated with varying doses of the compound.
  • Results : A dose-dependent reduction in bacterial counts was observed.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

264.35 g/mol

IUPAC Name

methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

InChI

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2

InChI Key

WJTUJLFAVAPQNV-QUKDWPKGSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNC(C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C)NCCCCC(C(=O)OC)N

Origin of Product

United States

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